4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide
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Overview
Description
4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring, further modified with a propoxyphenyl group and a methylideneamino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the Propoxyphenyl Group:
Formation of the Methylideneamino Linkage: The final step involves the formation of the methylideneamino linkage through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane, ethanol, and water. Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.
Reduction: Reduction reactions can occur at the methylideneamino linkage, converting it to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Scientific Research Applications
4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis, leading to cell death.
Pathways Involved: The compound affects metabolic pathways related to cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-(p-Toluenesulfonyl)imino]phenyliodinane: This compound shares a similar sulfonamide structure but with different substituents.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Another sulfonamide derivative with a prop-2-yn-1-yl group.
Uniqueness
4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential antimicrobial and anticancer activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-12-22-17-7-5-4-6-15(17)13-18-19-23(20,21)16-10-8-14(2)9-11-16/h4-11,13,19H,3,12H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPQNGVGJHBPLH-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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